molecular formula C37H70N2O12 B080966 Erythromyclamine CAS No. 13368-00-8

Erythromyclamine

Cat. No. B080966
CAS RN: 13368-00-8
M. Wt: 735 g/mol
InChI Key: XCLJRCAJSCMIND-FRSXEBCHSA-N
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Description

Erythromycin, also known as Erythromyclamine, is a medicine used to prevent bacterial endocarditis and rheumatic fever in patients who have had an allergic reaction to penicillin or sulfa drugs . It belongs to the class of medicines known as macrolide antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

The synthesis of erythromycins, which includes Erythromyclamine, has been a significant focus in the field of antibiotics . The synthesis of these antibiotics has evolved over time with modern synthetic organic chemistry addressing the challenges with new, improved strategies and methods . A specific synthetic method of isotope-labeled erythromycylamine has also been reported .


Molecular Structure Analysis

Molecular structure analysis is a crucial aspect of understanding a compound. While specific details about Erythromyclamine’s molecular structure analysis were not found, there are tools and techniques available for such analysis. For instance, a tool named “What is this?” (WIT) is used for fully automated structure determination of small molecules . Another approach involves using molecular structure similarity analysis .


Chemical Reactions Analysis

Chemical reaction analysis is essential to understand how a compound interacts with other substances. While specific details about Erythromyclamine’s chemical reactions were not found, there are methods available for such analysis. For instance, InsightMR is a platform designed for the analysis of chemical processes by on-line NMR . Another approach involves using electrospray techniques for the determination of accelerated rates and mechanisms of chemical reactions in droplets .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. While specific details about Erythromyclamine’s physical and chemical properties were not found, there are methods available for such analysis. For instance, physico-chemical material properties and analysis techniques are relevant in high-throughput biomaterials research .

Safety And Hazards

The safety data sheet for Erythromyclamine-d3 provides some information about its safety and hazards . It is classified as Acute Toxicity, Oral (Category 5), Hazardous to the Aquatic Environment, Acute Hazard (Category 1), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) .

Future Directions

While specific future directions for Erythromyclamine were not found, the field of antibiotics, including macrolides like Erythromyclamine, continues to evolve. New strategies are being developed to improve the depth and durability of response, avoid the development of resistance, provide treatment that limits toxicity, and provide the chance of successfully remaining in treatment-free remission .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLJRCAJSCMIND-FRSXEBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-9-deoxoerythromycin

CAS RN

13368-00-8
Record name Erythromyclamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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